molecular formula C18H35NOS B14477871 3-(Dodecylsulfanyl)-N-propylprop-2-enamide CAS No. 66014-86-6

3-(Dodecylsulfanyl)-N-propylprop-2-enamide

Cat. No.: B14477871
CAS No.: 66014-86-6
M. Wt: 313.5 g/mol
InChI Key: PGVVQHUYSGPFIH-UHFFFAOYSA-N
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Description

3-(Dodecylsulfanyl)-N-propylprop-2-enamide is an organic compound with the molecular formula C18H35NOS It is characterized by the presence of a dodecylsulfanyl group attached to a propylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylsulfanyl)-N-propylprop-2-enamide typically involves the reaction of dodecyl mercaptan with an appropriate acrylamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylsulfanyl)-N-propylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfanyl derivatives.

Scientific Research Applications

3-(Dodecylsulfanyl)-N-propylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 3-(Dodecylsulfanyl)-N-propylprop-2-enamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the amide group may facilitate binding to protein receptors, modulating their function. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dodecylsulfanyl)propyl palmitate
  • Sodium dodecyl sulfate
  • Dodecyl mercaptan

Uniqueness

3-(Dodecylsulfanyl)-N-propylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

66014-86-6

Molecular Formula

C18H35NOS

Molecular Weight

313.5 g/mol

IUPAC Name

3-dodecylsulfanyl-N-propylprop-2-enamide

InChI

InChI=1S/C18H35NOS/c1-3-5-6-7-8-9-10-11-12-13-16-21-17-14-18(20)19-15-4-2/h14,17H,3-13,15-16H2,1-2H3,(H,19,20)

InChI Key

PGVVQHUYSGPFIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC=CC(=O)NCCC

Origin of Product

United States

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